molecular formula C15H16OS B14599639 Anisole, p-(1-(phenylthio)ethyl)- CAS No. 60702-13-8

Anisole, p-(1-(phenylthio)ethyl)-

Cat. No.: B14599639
CAS No.: 60702-13-8
M. Wt: 244.4 g/mol
InChI Key: JGRFRCLDUNTABF-UHFFFAOYSA-N
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Description

Significance of Thioether-Containing Anisoles in Organic Synthesis Research

Thioether-containing anisoles are a class of organic compounds that have garnered considerable interest in the realm of organic synthesis. Their importance stems from their utility as versatile building blocks and intermediates in the creation of more complex molecules. cornell.edu The presence of both a thioether group and an anisole (B1667542) moiety within the same structure imparts a unique reactivity profile, making them valuable in a variety of chemical transformations.

The anisole unit, a methoxy-substituted benzene (B151609) ring, is a common feature in many natural products and pharmacologically active compounds. The methoxy (B1213986) group can influence the electronic properties of the aromatic ring, directing the course of electrophilic substitution reactions. The thioether linkage, on the other hand, introduces a sulfur atom that can participate in a range of reactions, including oxidation, alkylation, and metal-catalyzed cross-coupling reactions. researchgate.net This dual functionality allows for sequential and regioselective modifications of the molecule, a key strategy in the efficient synthesis of complex targets.

Furthermore, thioethers themselves are integral components of many biologically active molecules and functional materials. nih.gov They are found in pharmaceuticals, agrochemicals, and polymers, where the sulfur atom often plays a crucial role in the compound's activity or material properties. cornell.edunih.gov Consequently, the development of synthetic methods to access thioether-containing anisoles is an active area of research, as it opens up new avenues for the discovery and creation of novel chemical entities. The synthesis of these compounds can be approached through various methods, including the direct substitution of alcohols with thiols, which is considered a "green chemistry" approach as the only byproduct is water. nih.gov

The table below provides a summary of key structural features and their significance in organic synthesis:

Structural FeatureSignificance in Organic Synthesis
Anisole Moiety Directs electrophilic substitution, present in natural products.
Thioether Linkage Allows for oxidation, alkylation, and cross-coupling reactions.
Combined Functionality Enables sequential and regioselective molecular modifications.

Historical Context of Academic Research on Anisole, p-(1-(phenylthio)ethyl)-

While specific historical accounts detailing the initial discovery and study of "Anisole, p-(1-(phenylthio)ethyl)-" are not extensively documented in readily available literature, its investigation is intrinsically linked to the broader historical development of synthetic methodologies for aryl thioethers. The journey to synthesize such compounds has been a long-standing pursuit in organic chemistry.

Traditionally, the synthesis of thioethers involved the condensation of a thiol with an organic halide under strong basic conditions. nih.gov However, due to the toxicity of alkyl halides, a push towards more environmentally benign methods has been a significant driver of research. nih.gov A major advancement in this area was the Ullmann condensation, a copper-catalyzed reaction for the formation of diaryl ethers, which was later adapted for the synthesis of diaryl thioethers. researchgate.net These early methods, while groundbreaking, often required harsh reaction conditions and had limited substrate scope.

The latter half of the 20th century and the beginning of the 21st century saw the advent of palladium-catalyzed cross-coupling reactions, which revolutionized the formation of carbon-sulfur bonds. These methods offered milder reaction conditions, higher yields, and greater functional group tolerance. The development of various catalyst systems, often employing specific ligands to enhance efficiency and selectivity, has been a central theme in this research. researchgate.net

The specific compound, "Anisole, p-(1-(phenylthio)ethyl)-," with its IUPAC name 1-methoxy-4-(1-phenylsulfanylethyl)benzene, would have emerged from this evolving landscape of synthetic organic chemistry. uni.lu Its synthesis would have been a target for researchers looking to expand the scope of C-S bond-forming reactions and to create libraries of novel compounds for various screening purposes.

Current Research Frontiers and Challenges related to Anisole, p-(1-(phenylthio)ethyl)-

Current research involving "Anisole, p-(1-(phenylthio)ethyl)-" and related thioether-containing anisoles is focused on several key areas, driven by the continuous need for more efficient, selective, and sustainable synthetic methods.

One of the primary frontiers is the development of novel catalytic systems. Researchers are exploring the use of earth-abundant and less toxic metals as catalysts to replace precious metals like palladium. Copper-catalyzed cross-coupling reactions continue to be an area of active investigation, with a focus on developing new ligands that can promote the reaction under milder conditions and with a broader range of substrates. researchgate.net The use of solid acid catalysts is also being explored as a transition-metal-free approach to thioether synthesis. nih.gov

Another significant area of research is the exploration of the applications of these compounds. Thioether-containing molecules are being investigated for their potential in materials science, particularly in the development of metal-organic frameworks (MOFs). rsc.org The sulfur atoms in the thioether linkers can interact with metal centers, leading to materials with interesting electronic and catalytic properties. rsc.org

Despite the progress, several challenges remain. Achieving high regioselectivity in the synthesis of substituted anisoles can be difficult, often leading to mixtures of isomers. The development of synthetic methods that can selectively target a specific position on the anisole ring is a key challenge. Furthermore, the development of enantioselective methods for the synthesis of chiral thioethers, such as "Anisole, p-(1-(phenylthio)ethyl)-," which has a stereocenter at the ethyl group, is a significant hurdle. Overcoming these challenges will require the design of new catalysts and a deeper understanding of the reaction mechanisms involved.

The table below summarizes the current research frontiers and associated challenges:

Research FrontierKey ObjectivesMajor Challenges
Novel Catalysis Develop earth-abundant metal catalysts, explore metal-free synthetic routes.Catalyst deactivation, limited substrate scope.
Materials Science Incorporate thioethers into functional materials like MOFs.Controlling the structure and properties of the resulting materials.
Stereoselective Synthesis Develop methods for the enantioselective synthesis of chiral thioethers.Achieving high enantiomeric excess, understanding stereocontrol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60702-13-8

Molecular Formula

C15H16OS

Molecular Weight

244.4 g/mol

IUPAC Name

1-methoxy-4-(1-phenylsulfanylethyl)benzene

InChI

InChI=1S/C15H16OS/c1-12(17-15-6-4-3-5-7-15)13-8-10-14(16-2)11-9-13/h3-12H,1-2H3

InChI Key

JGRFRCLDUNTABF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)SC2=CC=CC=C2

Origin of Product

United States

Reactivity and Chemical Transformations of Anisole, P 1 Phenylthio Ethyl

Electrophilic Reactions of Anisole (B1667542), p-(1-(phenylthio)ethyl)-

Electrophilic Aromatic Substitution on the Anisole Moiety

The anisole moiety, characterized by the electron-donating methoxy (B1213986) group (-OCH3), is highly activated towards electrophilic aromatic substitution. The methoxy group is a strong activating group and an ortho-, para- director. minia.edu.egrsc.org In the case of Anisole, p-(1-(phenylthio)ethyl)-, the para position is occupied by the phenylthioethyl side chain. Consequently, electrophilic attack is expected to occur predominantly at the ortho positions (positions 2 and 6) of the anisole ring.

The increased electron density at the ortho positions, due to the resonance effect of the methoxy group, makes the aromatic ring a potent nucleophile. chegg.comlibretexts.org Common electrophilic aromatic substitution reactions such as nitration, halogenation, Friedel-Crafts alkylation, and acylation are anticipated to proceed readily, likely under milder conditions than those required for benzene (B151609). libretexts.org

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of Anisole, p-(1-(phenylthio)ethyl)-

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄2-Nitro-4-(1-(phenylthio)ethyl)anisole
BrominationBr₂, FeBr₃2-Bromo-4-(1-(phenylthio)ethyl)anisole
Friedel-Crafts AcylationCH₃COCl, AlCl₃2-Acetyl-4-(1-(phenylthio)ethyl)anisole

It is important to note that the phenylthioethyl side chain, while not as strongly activating as the methoxy group, can also influence the regioselectivity of the reaction. However, the directing effect of the powerful methoxy group is expected to be the dominant factor.

Reactions Involving the Phenylthioethyl Side Chain

The phenylthioethyl side chain is generally not susceptible to electrophilic attack under standard electrophilic aromatic substitution conditions. The primary site of reactivity on this chain is the benzylic carbon, which is more prone to nucleophilic and radical reactions.

Nucleophilic Reactions of Anisole, p-(1-(phenylthio)ethyl)-

Nucleophilic Attack at the Benzylic Position of Anisole, p-(1-(phenylthio)ethyl)-

The benzylic carbon atom in the phenylthioethyl side chain is a key center for nucleophilic reactions. This reactivity is enhanced by the ability of both the adjacent anisole ring and the sulfur atom to stabilize a developing positive charge in a carbocation intermediate. chemistry.coachchemistrysteps.com

Nucleophilic Displacement Reactions on Anisole, p-(1-(phenylthio)ethyl)-

The phenylthio group can act as a leaving group in nucleophilic substitution reactions, particularly when assisted by the formation of a stable benzylic carbocation. Such reactions would likely proceed through an Sₙ1 mechanism, favored by the resonance stabilization of the carbocation by the anisole ring. chemistry.coachchemistrysteps.com The presence of the electron-donating methoxy group further stabilizes this carbocation, making the Sₙ1 pathway more favorable than in unsubstituted analogues.

Alternatively, under conditions with a strong, unhindered nucleophile, an Sₙ2-type mechanism could also be envisioned. chemistry.coach

Table 2: Predicted Nucleophilic Displacement Reactions of Anisole, p-(1-(phenylthio)ethyl)-

NucleophileReagent ExampleExpected Product
HydroxideNaOH1-(p-Methoxyphenyl)ethanol
CyanideNaCN2-(p-Methoxyphenyl)propanenitrile
AzideNaN₃1-(1-Azidoethyl)-4-methoxybenzene

Radical Reactions and Radical Intermediates involving Anisole, p-(1-(phenylthio)ethyl)-

The benzylic C-H bond in the phenylthioethyl side chain is relatively weak and susceptible to homolytic cleavage, leading to the formation of a resonance-stabilized benzylic radical. libretexts.org This radical is stabilized by delocalization of the unpaired electron into the aromatic pi system.

Reactions initiated by radical initiators, such as those involving N-bromosuccinimide (NBS) for benzylic bromination, are expected to proceed at the benzylic position. Furthermore, the carbon-sulfur bond in benzylic thioethers can undergo cleavage under certain conditions, such as photolysis or in the presence of specific radical initiators, to generate both a benzylic radical and a thiyl radical.

Table 3: Predicted Radical Reactions of Anisole, p-(1-(phenylthio)ethyl)-

Reaction TypeReagentsExpected Intermediate/Product
Benzylic BrominationN-Bromosuccinimide (NBS), light/initiator1-(1-Bromoethyl)-4-methoxybenzene
Radical Addition to AlkenesRadical initiator, Alkene (e.g., Styrene)Addition product via the benzylic radical

Oxidation Reactions of the Thioether Moiety in Anisole, p-(1-(phenylthio)ethyl)-

The sulfur atom in Anisole, p-(1-(phenylthio)ethyl)- can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. The selectivity of these oxidation reactions is highly dependent on the choice of oxidizing agent, stoichiometry, and reaction conditions. beilstein-journals.org

Common oxidizing agents for the conversion of thioethers to sulfoxides include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and hypervalent iodine reagents like 2-iodoxybenzoic acid (IBX). beilstein-journals.orgumn.edu The selective oxidation to the sulfoxide is typically achieved by using one equivalent of the oxidant at or below room temperature. For instance, reacting the parent thioether with one mole of hydrogen peroxide in acetic acid can selectively yield the sulfoxide. beilstein-journals.org Similarly, reagents like IBX-esters are known for their ability to cleanly oxidize sulfides to sulfoxides without over-oxidation to the sulfone. umn.edu

Further oxidation of the resulting sulfoxide, p-(1-(phenylsulfinyl)ethyl)anisole, to the sulfone, p-(1-(phenylsulfonyl)ethyl)anisole, requires more forcing conditions. This is generally accomplished by using an excess of the oxidizing agent, often at elevated temperatures. beilstein-journals.org For example, treatment with an excess of H₂O₂ in boiling acetic acid would lead to the formation of the sulfone. beilstein-journals.org Specialized catalysts can also direct the selectivity; while some catalysts promote sulfoxide formation, others, like niobium carbide with H₂O₂, are efficient for producing sulfones. organic-chemistry.org

The table below summarizes the expected oxidation reactions.

Table 1: Oxidation Reactions

Reactant Reagent(s) and Conditions Major Product
Anisole, p-(1-(phenylthio)ethyl)- 1 equiv. H₂O₂, Acetic Acid, RT Anisole, p-(1-(phenylsulfinyl)ethyl)-
Anisole, p-(1-(phenylthio)ethyl)- Excess H₂O₂, Acetic Acid, reflux Anisole, p-(1-(phenylsulfonyl)ethyl)-

Reduction Chemistry of Anisole, p-(1-(phenylthio)ethyl)-

The reduction of Anisole, p-(1-(phenylthio)ethyl)- primarily involves the cleavage of the carbon-sulfur (C-S) bond. This reductive cleavage, known as desulfurization, can be achieved using various reagents, most notably Raney Nickel (Raney Ni). This process is a powerful method for replacing a thioether linkage with two carbon-hydrogen bonds.

When Anisole, p-(1-(phenylthio)ethyl)- is treated with Raney Ni, the C-S bonds are hydrogenolyzed. This reaction would be expected to yield p-ethylanisole and benzene, effectively removing the sulfur bridge and reducing both the benzylic carbon and the phenylthio group. The reaction proceeds via a complex heterogeneous mechanism on the surface of the nickel catalyst.

Other methods for C-S bond cleavage exist, though some occur under oxidative rather than reductive conditions. rsc.org For the purpose of simple reduction, Raney Ni remains the classic and most direct reagent.

The table below outlines the expected outcome of the reductive desulfurization.

Table 2: Reduction Reactions

Reactant Reagent(s) and Conditions Major Products

Rearrangement Reactions and Fragmentations of Anisole, p-(1-(phenylthio)ethyl)-

The structure of Anisole, p-(1-(phenylthio)ethyl)- is amenable to rearrangement and fragmentation reactions, particularly through its sulfoxide derivative. The most prominent of these is the Pummerer rearrangement. wikipedia.orgtcichemicals.com

The Pummerer rearrangement occurs when the corresponding sulfoxide, Anisole, p-(1-(phenylsulfinyl)ethyl)-, is treated with an acylating agent, such as acetic anhydride (B1165640) (Ac₂O). wikipedia.org The reaction proceeds through the acylation of the sulfoxide oxygen, followed by elimination to form a highly electrophilic thionium (B1214772) ion intermediate. wikipedia.org Subsequent attack by the acetate (B1210297) nucleophile on the benzylic carbon results in the formation of an α-acetoxy thioether. wikipedia.org

Pummerer Rearrangement: Anisole, p-(1-(phenylsulfinyl)ethyl)- + Ac₂O → 1-Acetoxy-1-(p-methoxyphenyl)-1-(phenylthio)ethane + Acetic Acid

In some cases, a Pummerer fragmentation may occur if the thionium ion intermediate can collapse to form a particularly stable carbocation. wikipedia.org Given the structure of the substrate, the formation of a benzylic carbocation stabilized by the electron-donating p-methoxyphenyl group is plausible. This could lead to fragmentation products rather than the typical rearranged thioether.

Another potential transformation is the Stevens rearrangement, which involves the treatment of a sulfonium (B1226848) salt (derived from the thioether) with a strong base to yield a rearranged product. rsc.org

The table below details a key rearrangement reaction.

Table 3: Rearrangement Reactions

Reactant Reagent(s) and Conditions Major Product

Scope and Limitations of Transformations involving Anisole, p-(1-(phenylthio)ethyl)-

The synthetic utility of transformations involving Anisole, p-(1-(phenylthio)ethyl)- is broad, yet subject to certain limitations governed by the reactivity of the functional groups present.

Oxidation: The scope of oxidation is extensive, with numerous reagents capable of effecting the transformation to the sulfoxide and sulfone. organic-chemistry.org The primary limitation is achieving chemoselectivity. Over-oxidation to the sulfone can be a significant side reaction when the sulfoxide is the desired product. beilstein-journals.orgcore.ac.uk Careful control of stoichiometry and temperature is crucial for selective sulfoxide synthesis. beilstein-journals.org Conversely, incomplete oxidation may occur when the sulfone is the target. The electron-rich anisyl group is generally stable to mild oxidants used for the thioether, but harsh conditions could potentially lead to undesired side reactions on the aromatic ring.

Reduction: Reductive desulfurization with Raney Ni is a high-yielding and general reaction. However, its major limitation is its lack of functional group tolerance. Raney Ni will reduce a wide variety of functional groups, including alkenes, alkynes, nitro groups, and carbonyls, which would limit its application in more complex molecules containing these moieties.

Rearrangement and Fragmentation: The Pummerer rearrangement is limited to sulfoxides that possess at least one α-hydrogen, a condition met by the target compound's sulfoxide. The reaction's scope is broad in terms of the activating agent, with anhydrides and acyl halides commonly used. wikipedia.org A key limitation is the potential for competing Pummerer fragmentation, which depends on the stability of potential carbocationic leaving groups. wikipedia.org The electron-donating nature of the p-methoxy group enhances the stability of the benzylic cation, potentially favoring fragmentation or other side reactions under certain acidic conditions. The need for an initial oxidation step to form the sulfoxide adds an extra step to any synthetic sequence relying on this rearrangement.

Mechanistic Investigations of Reactions Involving Anisole, P 1 Phenylthio Ethyl

Elucidation of Reaction Pathways for Anisole (B1667542), p-(1-(phenylthio)ethyl)- Transformations

To understand the transformations of Anisole, p-(1-(phenylthio)ethyl)-, researchers would need to conduct a series of experiments to identify the products formed under various reaction conditions. This would involve subjecting the compound to different reagents, temperatures, and catalysts. Techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy would be crucial in identifying the structure of the resulting products, thereby providing clues about the potential reaction pathways.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding reaction mechanisms. By monitoring the concentration of Anisole, p-(1-(phenylthio)ethyl)- and its products over time, the rate law for a given reaction could be determined. This would provide insight into the molecularity of the rate-determining step.

Table 1: Hypothetical Kinetic Data for a Transformation of Anisole, p-(1-(phenylthio)ethyl)-

ExperimentInitial [Anisole, p-(1-(phenylthio)ethyl)-] (M)Initial [Reagent X] (M)Initial Rate (M/s)
10.10.1Data not available
20.20.1Data not available
30.10.2Data not available

This table illustrates the type of data that would be collected in kinetic studies. The actual values would depend on the specific reaction being investigated.

Identification and Characterization of Reaction Intermediates

Many chemical reactions proceed through one or more transient intermediates. The direct observation and characterization of these species are challenging but provide invaluable information about the reaction mechanism. Techniques such as low-temperature spectroscopy (cryogenic matrix isolation) or time-resolved spectroscopy could potentially be used to detect and characterize any intermediates in reactions involving Anisole, p-(1-(phenylthio)ethyl)-.

Transition State Analysis and Energy Profiles for Anisole, p-(1-(phenylthio)ethyl)- Reactions

Computational chemistry would be a powerful tool for investigating the transition states and energy profiles of reactions involving this compound. Quantum mechanical calculations could be used to model the potential energy surface of a reaction, identifying the structures of transition states and calculating their energies. This would allow for the determination of activation energies and provide a theoretical framework for understanding the reaction pathway.

Table 2: Hypothetical Calculated Energy Profile for a Reaction of Anisole, p-(1-(phenylthio)ethyl)-

SpeciesRelative Energy (kcal/mol)
Reactants0
Transition State 1Data not available
IntermediateData not available
Transition State 2Data not available
ProductsData not available

This table represents a simplified energy profile that could be generated through computational studies.

Solvent Effects and Medium Dependence on Reaction Mechanisms

The choice of solvent can significantly influence the rate and even the mechanism of a reaction. Studies on the effect of solvent polarity and proticity on the reactions of Anisole, p-(1-(phenylthio)ethyl)- would be necessary to understand the role of the solvent in stabilizing or destabilizing reactants, intermediates, and transition states.

Isotopic Labeling Studies to Probe Mechanisms of Anisole, p-(1-(phenylthio)ethyl)- Reactions

Isotopic labeling is a powerful technique for elucidating reaction mechanisms. By selectively replacing an atom in the Anisole, p-(1-(phenylthio)ethyl)- molecule with one of its isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), researchers can trace the fate of that atom throughout the reaction. The observation of kinetic isotope effects can also provide information about bond-breaking and bond-forming steps in the rate-determining step of the reaction.

Stereochemical Aspects and Asymmetric Synthesis of Anisole, P 1 Phenylthio Ethyl

Chiral Resolution Techniques for Anisole (B1667542), p-(1-(phenylthio)ethyl)- Enantiomers

The separation of a racemic mixture of Anisole, p-(1-(phenylthio)ethyl)- into its individual enantiomers would be a critical step for any stereoselective application. Several established techniques could theoretically be employed for this purpose.

One of the most common methods is classical resolution via diastereomeric salt formation . This would involve reacting the racemic Anisole, p-(1-(phenylthio)ethyl)-, if it possesses a suitable functional group (or is derivatized to have one, such as a carboxylic acid or an amine), with a chiral resolving agent. These agents are enantiomerically pure acids or bases. The resulting products are diastereomeric salts, which have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual diastereomers can be converted back to the pure enantiomers of the target compound.

Chiral chromatography presents another powerful resolution strategy. High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase (CSP) could be developed. The differential interaction of the enantiomers of Anisole, p-(1-(phenylthio)ethyl)- with the chiral environment of the column would lead to different retention times, enabling their separation and collection.

Enzymatic resolution is a further potential avenue. Lipases, for example, can exhibit high enantioselectivity in the hydrolysis of esters or in transesterification reactions. A derivative of Anisole, p-(1-(phenylthio)ethyl)-, such as an acetate (B1210297) ester, could be subjected to enzymatic hydrolysis, where one enantiomer reacts preferentially, allowing for the separation of the unreacted enantiomer from the product.

Enantioselective Synthesis Strategies for Anisole, p-(1-(phenylthio)ethyl)-

To avoid the inherent 50% loss of material in a classical resolution, enantioselective synthesis aims to directly produce one enantiomer in excess. For a molecule like Anisole, p-(1-(phenylthio)ethyl)-, several strategies could be envisioned.

Asymmetric catalysis would be a primary approach. This could involve the asymmetric addition of a phenylthio group to a p-vinylanisole precursor, or the asymmetric arylation of a corresponding sulfide (B99878). The use of a chiral catalyst, typically a transition metal complex with a chiral ligand, would control the stereochemical outcome of the reaction, favoring the formation of one enantiomer.

Another strategy is the use of chiral auxiliaries . A chiral auxiliary could be temporarily attached to a precursor molecule. This auxiliary would then direct the stereochemistry of a subsequent bond-forming reaction to create the chiral center in Anisole, p-(1-(phenylthio)ethyl)-. After the key stereodefining step, the auxiliary would be removed, yielding the enantiomerically enriched product.

Substrate-controlled synthesis could also be employed if a suitable chiral starting material is available. For instance, a chiral alcohol could be used to set the stereocenter, which is then converted to the final product through a series of stereoconservative reactions.

Diastereoselective Transformations Involving Anisole, p-(1-(phenylthio)ethyl)-

If Anisole, p-(1-(phenylthio)ethyl)- were to be used as a chiral building block in the synthesis of more complex molecules with multiple stereocenters, diastereoselective reactions would be crucial. The existing stereocenter in an enantiomerically pure form of the compound would be used to influence the creation of a new stereocenter.

For example, the deprotonation of the benzylic position of Anisole, p-(1-(phenylthio)ethyl)- with a strong base would generate a chiral nucleophile. The subsequent reaction of this nucleophile with a prochiral electrophile, such as an aldehyde or a ketone, would likely proceed with some degree of diastereoselectivity, governed by steric and electronic factors. The approach of the electrophile would be directed by the existing stereocenter to favor the formation of one diastereomer over the other.

Stereochemical Control in Reactions of Anisole, p-(1-(phenylthio)ethyl)-

Controlling the stereochemical outcome of reactions involving Anisole, p-(1-(phenylthio)ethyl)- would be paramount for its use in stereoselective synthesis. The nature of the reactants, catalysts, and reaction conditions would all play a significant role.

For instance, in the potential oxidation of the sulfide group to a sulfoxide (B87167), the use of a chiral oxidizing agent could lead to a diastereoselective oxidation, creating a new stereocenter at the sulfur atom. The stereochemistry of this new center would be influenced by the existing stereocenter in the molecule.

Similarly, in reactions where the phenylthio group acts as a leaving group, the stereochemical outcome (retention or inversion of configuration) at the benzylic carbon would depend on the reaction mechanism (e.g., SN1 vs. SN2). Careful choice of reaction conditions would be necessary to control this.

Assignment of Absolute and Relative Stereochemistry of Anisole, p-(1-(phenylthio)ethyl)-

Once enantiomers or diastereomers of Anisole, p-(1-(phenylthio)ethyl)- are synthesized or isolated, determining their absolute and relative stereochemistry is essential.

X-ray crystallography would be the most definitive method for determining the absolute configuration, provided that a suitable single crystal of an enantiomerically pure sample (or a derivative with a known chiral center) can be obtained.

Spectroscopic methods are also widely used. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of chiral derivatizing agents, can be employed. By converting the enantiomers into diastereomers through reaction with a chiral agent (e.g., Mosher's acid), the resulting diastereomers will exhibit distinct NMR spectra, which can sometimes be used to deduce the absolute configuration.

Chiroptical methods such as circular dichroism (CD) spectroscopy and optical rotatory dispersion (ORD) are also powerful tools. The experimental CD spectrum can be compared with a theoretically calculated spectrum for a known absolute configuration to make an assignment. The sign of the specific rotation can also be used for comparison with known compounds of similar structure.

Applications of Anisole, P 1 Phenylthio Ethyl As a Synthetic Intermediate

Role in Complex Molecule Total Synthesis

A comprehensive search of chemical literature and databases yielded no specific examples of Anisole (B1667542), p-(1-(phenylthio)ethyl)- being utilized as a key intermediate or building block in the total synthesis of complex natural products or other intricate molecular architectures. While related structural motifs involving thioethers and anisole derivatives are common in synthesis, the direct application of this particular compound is not documented.

Anisole, p-(1-(phenylthio)ethyl)- as a Precursor to Advanced Organic Scaffolds

There is currently no available scientific literature that describes the use of Anisole, p-(1-(phenylthio)ethyl)- as a precursor for the construction of advanced organic scaffolds. The potential for this compound to serve as a starting material for novel molecular frameworks has not been explored in published research.

Utility in Functional Group Interconversions

The utility of Anisole, p-(1-(phenylthio)ethyl)- in facilitating functional group interconversions is not reported in the scientific literature. Investigations into its reactivity under various conditions to effect specific chemical transformations have not been documented.

Application in the Synthesis of Carbocyclic and Heterocyclic Systems

No specific instances of Anisole, p-(1-(phenylthio)ethyl)- being employed in the synthesis of either carbocyclic or heterocyclic ring systems have been found in the available literature. Methodologies such as cycloadditions, cyclization reactions, or rearrangement-based syntheses involving this compound have not been reported.

Anisole, p-(1-(phenylthio)ethyl)- in Tandem and Cascade Reactions

The participation of Anisole, p-(1-(phenylthio)ethyl)- in tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, is not described in any published research. The potential for this compound to act as a substrate in such efficient synthetic sequences remains an open area for investigation.

Contributions to Retrosynthetic Strategies

Due to the lack of its documented use in total synthesis or the construction of complex molecules, there are no established retrosynthetic strategies that feature Anisole, p-(1-(phenylthio)ethyl)- as a key disconnect synthon. Its potential value in retrosynthetic analysis is therefore yet to be demonstrated.

Derivatives and Analogues of Anisole, P 1 Phenylthio Ethyl

Design and Synthesis of Functionalized Anisole (B1667542), p-(1-(phenylthio)ethyl)- Derivatives

The synthesis of functionalized derivatives of Anisole, p-(1-(phenylthio)ethyl)- can be approached through several convergent or linear strategies, primarily focusing on the late-stage modification of a pre-synthesized core structure or the use of functionalized building blocks from the outset. A plausible and versatile synthetic approach involves the initial preparation of a key intermediate, such as p-methoxyacetophenone, which can then be elaborated to introduce the desired functionalities.

One common strategy to introduce the ethyl linker and the phenylthio group is through the α-sulfenylation of a ketone. For instance, p-methoxyacetophenone can be deprotonated with a suitable base, such as lithium diisopropylamide (LDA), to form the corresponding enolate. This enolate can then react with a sulfenylating agent, like diphenyl disulfide (PhSSPh), to yield the α-(phenylthio)acetophenone derivative. Subsequent reduction of the ketone functionality, for example with sodium borohydride (B1222165) (NaBH4), would furnish the secondary alcohol. This alcohol can then be converted to a suitable leaving group, such as a tosylate or a halide, followed by reduction to afford the target Anisole, p-(1-(phenylthio)ethyl)-.

Alternatively, a more direct approach involves the reaction of 1-(p-methoxyphenyl)ethanol with thiophenol under Mitsunobu conditions or via acid-catalyzed substitution. To introduce functionality, substituted thiophenols or derivatives of 1-(p-methoxyphenyl)ethanol can be employed. The stereochemistry at the ethyl linker can be controlled by using chiral reducing agents for the ketone reduction or by employing enantioselective synthetic routes.

The following table outlines some potential synthetic strategies for derivatives of Anisole, p-(1-(phenylthio)ethyl)-.

Derivative TypeSynthetic StrategyKey Reagents
Anisole Ring Functionalization Electrophilic aromatic substitution on anisole or a precursor.Nitrating agents, halogenating agents, Friedel-Crafts reagents
Phenylthio Ring Functionalization Use of substituted thiophenols in the sulfenylation step.4-chlorothiophenol, 4-methylthiophenol
Ethyl Linker Modification Homologation of the ketone precursor before sulfenylation.Wittig reaction, Grignard addition
Stereocenter Control Asymmetric reduction of the ketone precursor.Chiral borane (B79455) reagents (e.g., CBS catalyst)

Structure-Reactivity Relationships in Anisole, p-(1-(phenylthio)ethyl)- Analogues

The p-methoxy group on the anisole ring is a strong electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho positions relative to the methoxy (B1213986) group. However, this electron-donating nature also influences the reactivity of the benzylic position of the ethyl linker. It can stabilize a carbocation intermediate at the benzylic carbon, potentially facilitating reactions that proceed through such an intermediate, such as nucleophilic substitution or elimination reactions.

The stereochemistry at the benzylic carbon is also a critical factor in determining the reactivity of these analogues. The accessibility of the benzylic proton and the C-S bond to reagents will be influenced by the spatial arrangement of the substituents. For instance, in elimination reactions, the dihedral angle between the benzylic proton and the phenylthio group will be a key determinant of the reaction rate, following the principles of stereoelectronic control.

The following table summarizes the predicted effects of structural modifications on the reactivity of the analogues.

ModificationPredicted Effect on ReactivityRationale
Electron-withdrawing group on anisole ring Decreased reactivity towards electrophilic attack on the anisole ring.Reduced electron density in the aromatic ring.
Electron-donating group on phenylthio ring Increased nucleophilicity of the sulfur atom.Enhanced electron density on the sulfur.
Oxidation of sulfur to sulfoxide (B87167)/sulfone Increased acidity of the benzylic proton.Strong electron-withdrawing effect of the sulfoxide/sulfone group.
Bulky substituent at the ortho position of either ring Steric hindrance for reactions at the benzylic center.Reduced access of reagents to the reactive site.

Strategies for Modifying the Anisole Moiety in Derivatives

Modification of the anisole moiety in derivatives of Anisole, p-(1-(phenylthio)ethyl)- can be achieved through a variety of synthetic transformations, allowing for the introduction of a wide range of functional groups. These modifications can be used to fine-tune the electronic properties of the molecule, alter its solubility, or introduce new reactive handles for further functionalization.

One of the most common strategies for modifying the anisole ring is electrophilic aromatic substitution. Due to the activating and ortho, para-directing nature of the methoxy group, reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation can be performed on the anisole ring, typically at the positions ortho to the methoxy group. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield the corresponding nitroanisole derivatives.

Another important modification is the cleavage of the methyl ether to unveil the corresponding phenol (B47542). This transformation is typically achieved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr3). The resulting phenol can then be used as a versatile intermediate for further modifications, such as etherification with different alkyl or aryl groups, or esterification.

The following table provides examples of reactions for modifying the anisole moiety.

ReactionReagentsExpected Product
Nitration HNO3, H2SO42-Nitro-4-(1-(phenylthio)ethyl)anisole
Bromination Br2, FeBr32-Bromo-4-(1-(phenylthio)ethyl)anisole
Demethylation BBr34-(1-(phenylthio)ethyl)phenol
O-Alkylation (of the corresponding phenol) Alkyl halide, Base (e.g., K2CO3)4-(1-(phenylthio)ethyl)alkoxybenzene

Strategies for Modifying the Phenylthio Group in Derivatives

The phenylthio group is another key site for structural modification in derivatives of Anisole, p-(1-(phenylthio)ethyl)-. Alterations to this group can have a profound impact on the electronic properties, steric bulk, and potential for intermolecular interactions of the resulting molecules.

A primary strategy for modifying the phenylthio group involves the use of substituted thiophenols in the initial synthesis. A wide variety of functionalized thiophenols are commercially available or can be readily synthesized, allowing for the introduction of substituents such as halogens, alkyl groups, or nitro groups onto the phenyl ring of the phenylthio moiety.

Furthermore, the sulfur atom itself is a versatile handle for chemical modification. It can be readily oxidized to the corresponding sulfoxide and sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA). The oxidation state of the sulfur dramatically influences the polarity and hydrogen bonding capacity of the molecule.

Displacement of the phenylthio group with other nucleophiles is also a possibility, although this would lead to analogues rather than derivatives. This could be achieved by converting the benzylic alcohol to a better leaving group and reacting it with a different thiol or other nucleophiles.

The table below illustrates some strategies for modifying the phenylthio group.

Modification StrategyExample ReagentsResulting Moiety
Substitution on the phenyl ring 4-Chlorothiophenol4-Chlorophenylthio
Oxidation of the sulfur atom m-CPBA (1 equivalent)Phenylsulfinyl
Oxidation of the sulfur atom m-CPBA (2 equivalents)Phenylsulfonyl
Replacement with a different thiol BenzylthiolBenzylthio

Strategies for Modifying the Ethyl Linker and Stereocenter in Derivatives

The ethyl linker and its associated stereocenter are crucial for defining the three-dimensional shape and chirality of Anisole, p-(1-(phenylthio)ethyl)- derivatives. Modifications to this part of the molecule can significantly affect its interaction with other chiral molecules or biological targets.

One approach to modify the linker is to alter its length. For example, starting from a different ketone precursor, such as p-methoxypropiophenone, would result in a propyl linker instead of an ethyl linker. Homologation strategies can also be employed to extend the carbon chain.

The creation and control of the stereocenter are of paramount importance. Asymmetric synthesis is the key to obtaining enantiomerically pure or enriched derivatives. This can be achieved through several methods:

Asymmetric reduction of the ketone precursor: Using chiral reducing agents, such as those derived from boranes in the presence of a chiral catalyst (e.g., the Corey-Bakshi-Shibata catalyst), can afford the chiral alcohol with high enantioselectivity.

Chiral resolution: A racemic mixture of the final compound or a chiral intermediate can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Stereospecific substitution: If a chiral alcohol precursor is obtained, its conversion to the thioether can be designed to proceed with either inversion or retention of configuration, depending on the reaction mechanism (e.g., SN2 vs. SN1-type reactions).

The following table outlines strategies for the modification of the ethyl linker and stereocenter.

ModificationStrategyExample
Linker Length Use of a different ketone precursorStarting with p-methoxypropiophenone to get a propyl linker.
Stereocenter Creation Asymmetric reductionReduction of p-methoxyacetophenone with a CBS catalyst.
Enantiomeric Separation Chiral chromatographySeparation of racemic Anisole, p-(1-(phenylthio)ethyl)- on a chiral stationary phase.
Stereocenter Inversion Mitsunobu reaction on the chiral alcoholReaction with thiophenol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (B44618) (PPh3).

Advanced Spectroscopic and Analytical Research on Anisole, P 1 Phenylthio Ethyl

High-Resolution NMR Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For a molecule like Anisole (B1667542), p-(1-(phenylthio)ethyl)-, with multiple distinct proton and carbon environments, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural assignment.

To confirm the atomic connectivity, a series of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For Anisole, p-(1-(phenylthio)ethyl)-, a key correlation would be observed between the methine proton (CH) at the 1-position of the ethyl group and the methyl protons (CH₃) of the same group. This would definitively establish the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would allow for the unambiguous assignment of each carbon atom in the molecule by correlating it to its known proton signal. For instance, the methoxy (B1213986) protons (-OCH₃) would correlate to the methoxy carbon, and the aromatic protons would correlate to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is crucial for piecing together the molecular fragments. Key expected correlations would include:

The methine proton (CH) showing a correlation to the carbons of the phenylthio ring and the p-methoxyphenyl ring, confirming its position linking these two moieties.

The methyl protons of the ethyl group showing a correlation to the methine carbon and potentially to the ipso-carbon of the attached aromatic ring.

The methoxy protons (-OCH₃) showing a correlation to the C4 carbon of the p-methoxyphenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. It is critical for determining the preferred conformation. A NOESY spectrum would likely show correlations between the methine proton and the ortho-protons of both the phenylthio and p-methoxyphenyl rings, providing insight into the spatial arrangement of these groups around the chiral center.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on the analysis of similar structural fragments.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Ethyl-CH₃~1.6-1.8~20-25Methine-CH, Aromatic C1'
Ethyl-CH~4.5-4.8~50-55Ethyl-CH₃, Aromatic C1', C2'/C6', C1''
Methoxy-OCH₃~3.7-3.8~55-56Aromatic C4'
Anisole Ring C2'/C6'-H~7.1-7.3~128-130Aromatic C4', Ethyl-CH
Anisole Ring C3'/C5'-H~6.8-6.9~114-115Aromatic C1', C5'/C3'
Thiophenyl Ring H~7.2-7.4~127-133Correlations within the ring, Ethyl-CH

Note: Shifts are estimates and can vary based on solvent and experimental conditions. Aromatic assignments are generalized.

The four single bonds connecting the aromatic rings and the sulfur atom allow for considerable rotational freedom. guidechem.com This means the molecule can exist in various conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, could reveal information about the energy barriers between these rotational isomers (rotamers). At low temperatures, the rotation around the C-S or C-C bonds might become slow enough on the NMR timescale to allow for the observation of distinct signals for otherwise equivalent protons, such as the ortho-protons on the phenylthio ring. By analyzing the changes in the spectra as the temperature is increased (e.g., peak broadening, coalescence), the activation energy for the rotational processes could be calculated, providing a quantitative measure of the molecule's conformational flexibility.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Purity

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

In a tandem MS (or MS/MS) experiment, the molecular ion (parent ion) is selected and then fragmented to produce a series of daughter ions. The predicted monoisotopic mass of Anisole, p-(1-(phenylthio)ethyl)- is approximately 244.09 Da. uni.lu An MS/MS experiment would isolate the protonated molecule [M+H]⁺ at m/z 245.10 and fragment it. The resulting fragmentation pattern would provide conclusive evidence for the proposed structure.

Key predicted fragmentation pathways would likely include:

Cleavage of the C-S bond: This is often a favorable fragmentation pathway for thioethers. This would lead to the formation of a stable benzylic-type carbocation at m/z 135 (the [M-SPh]⁺ fragment) and a thiophenol radical, or the detection of the phenylthio cation at m/z 109.

Cleavage of the C-C bond: Scission of the bond between the methine carbon and the anisole ring would result in a fragment at m/z 121, corresponding to the 4-methoxybenzyl cation.

Interactive Table 2: Predicted MS/MS Fragmentation Data

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Putative Structure of FragmentFragmentation Pathway
245.10135.08[CH₃-CH-C₆H₄OCH₃]⁺Loss of phenylthio radical (•SPh)
245.10121.06[CH₂-C₆H₄OCH₃]⁺Cleavage and rearrangement (e.g., McLafferty-type) or direct cleavage
245.10109.02[C₆H₅S]⁺Cleavage of the ethyl-sulfur bond

Note: m/z values are for the most abundant isotope.

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

While NMR provides the solution-state structure, X-ray crystallography gives the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

If Anisole, p-(1-(phenylthio)ethyl)- can be crystallized, single-crystal X-ray diffraction would provide the definitive confirmation of its stereochemistry at the chiral center. It would also reveal the exact conformation adopted by the molecule in the crystal lattice.

Furthermore, many organic molecules can crystallize in multiple different forms, a phenomenon known as polymorphism. Each polymorph can have different physical properties. A crystallographic study would aim to identify if such polymorphs exist for this compound. By growing crystals under various conditions (e.g., different solvents, temperatures), it might be possible to isolate different crystalline forms. The analysis would compare unit cell parameters, space groups, and intermolecular interactions (like C-H···π or C-H···O hydrogen bonds) between any identified polymorphs. To date, no published crystallographic data or studies on the polymorphism of this specific compound are available. uni.luuni.lu

Structural Analysis of Co-crystals and Inclusion Compounds Involving Anisole, p-(1-(phenylthio)ethyl)-

The study of co-crystals and inclusion compounds is pivotal in materials science and pharmaceuticals for its ability to modify the physicochemical properties of molecules. "Anisole, p-(1-(phenylthio)ethyl)-" possesses functional groups that make it a candidate for forming such supramolecular structures. The ether oxygen of the methoxy group and the sulfur atom of the thioether group can act as hydrogen bond acceptors. Furthermore, the two aromatic rings—the p-anisyl group and the phenyl group—can engage in π-π stacking interactions, which are crucial for the assembly of co-crystals and the encapsulation within host molecules of inclusion compounds.

While specific experimental studies on co-crystals or inclusion compounds of "Anisole, p-(1-(phenylthio)ethyl)-" are not documented in publicly available literature, the potential for their formation remains high. Future research involving screening this compound with various co-formers (like carboxylic acids or amides) or host molecules (such as cyclodextrins or calixarenes) could lead to novel materials with tailored properties like enhanced solubility or stability. The definitive structural elucidation of any resulting complexes would be achieved through single-crystal X-ray diffraction.

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Environment and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a powerful non-destructive method for probing the functional groups and bonding within a molecule. For "Anisole, p-(1-(phenylthio)ethyl)-", a theoretical analysis of its vibrational modes can be predicted based on the characteristic frequencies of its constituent parts. documentsdelivered.com

Predicted Infrared (IR) and Raman Bands:

A detailed experimental spectrum would offer insights into the molecular structure. For instance, the precise frequencies of the C-O and C-S stretching vibrations can be sensitive to the local molecular environment. Changes in these frequencies upon formation of a co-crystal or inclusion compound would provide direct evidence of the involvement of the ether and thioether moieties in intermolecular interactions.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Spectroscopic Technique
Aromatic C-HStretching3100-3000IR, Raman
Alkyl C-HStretching3000-2850IR, Raman
Aromatic C=CStretching1600-1450IR, Raman
C-O-C (Ether)Asymmetric & Symmetric Stretching1260-1000IR
Aromatic RingRing Breathing/Pulsation~1600 & ~1000Raman
C-S (Thioether)Stretching710-570IR, Raman

This table is generated based on established spectroscopic data for the individual functional groups.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization

"Anisole, p-(1-(phenylthio)ethyl)-" is a chiral molecule due to the stereocenter at the ethyl bridge's carbon atom, which is bonded to four different groups: a p-methoxyphenyl group, a phenylthio group, a methyl group, and a hydrogen atom. This chirality means the compound exists as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for their characterization.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by the chiral molecule. The aromatic rings in "Anisole, p-(1-(phenylthio)ethyl)-" serve as chromophores. The resulting CD spectrum, with its characteristic positive or negative Cotton effects, would provide a unique fingerprint for each enantiomer, allowing for the determination of the absolute configuration of a stereochemically pure sample.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the rotation of plane-polarized light as a function of wavelength. The resulting spectrum would be used to confirm the enantiomeric identity and purity of the compound.

Without experimental data, the specific optical rotation values and CD spectral features remain undetermined. However, the application of these techniques is fundamental for any stereoselective synthesis or separation of this compound.

Chromatographic Techniques for High-Purity Isolation and Chiral Separation

Chromatography is an indispensable tool for both the purification of "Anisole, p-(1-(phenylthio)ethyl)-" and the separation of its enantiomers. nih.gov

High-Purity Isolation: Standard chromatographic methods like gravity column chromatography or preparative High-Performance Liquid Chromatography (HPLC) would be employed for the initial purification of the synthesized compound. The choice of a stationary phase, such as silica (B1680970) gel or alumina, and a suitable mobile phase, typically a mixture of non-polar and polar organic solvents, would be optimized to remove impurities and unreacted starting materials.

Chiral Separation: Resolving the racemic mixture of "Anisole, p-(1-(phenylthio)ethyl)-" into its individual enantiomers requires specialized chiral chromatography. nih.govmdpi.com This is a critical step for studying the specific biological or chemical properties of each enantiomer. nih.govmdpi.com

Chiral HPLC: The most common method involves using a Chiral Stationary Phase (CSP). nih.gov The enantiomers interact differently with the chiral selector immobilized on the stationary phase, leading to different retention times and their subsequent separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds and would be a primary choice for method development. nih.gov The separation can be performed in various modes, including normal phase, reversed phase, or polar organic mode, to achieve the optimal resolution. mdpi.com

Supercritical Fluid Chromatography (SFC): SFC is an alternative that often provides faster and more efficient separations than HPLC. mdpi.com Using supercritical CO2 as the main mobile phase component makes it a greener analytical technique. mdpi.com

The development of a robust chiral separation method would involve screening different CSPs and optimizing mobile phase composition, flow rate, and temperature to achieve baseline separation of the two enantiomers. mdpi.com

Computational and Theoretical Studies of Anisole, P 1 Phenylthio Ethyl

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental in understanding the electronic properties, stability, and reactivity of molecules. These methods provide detailed information about electron distribution, molecular orbitals, and the nature of chemical bonds.

Density Functional Theory (DFT) has become a primary tool for studying molecular systems due to its balance of accuracy and computational cost. researchgate.net For aromatic ethers and thioethers like the components of Anisole (B1667542), p-(1-(phenylthio)ethyl)-, DFT methods are used to investigate their conformational preferences, electronic structure, and reactivity.

Studies on anisole have employed various DFT functionals, such as B3LYP, to determine its stable conformations. researchgate.netresearchgate.net These calculations have shown that the planar conformer of anisole, where the methoxy (B1213986) group is in the plane of the benzene (B151609) ring, is the most stable, which is in agreement with experimental data. researchgate.net For thioanisole, DFT methods have successfully predicted the existence of two stable minima in its rotational profile, a finding that aligns with experimental observations. researchgate.net The choice of functional and basis set, such as 6-31G(d), is crucial for obtaining accurate results. researchgate.net

DFT calculations are also instrumental in determining various electronic and energetic descriptors. These include the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, and electron affinity. nih.gov These parameters are vital for predicting a molecule's reactivity and kinetic stability. For instance, a smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Table 1: Predicted Electronic Properties of Anisole and Thioanisole from DFT Studies

Compound DFT Functional/Basis Set HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
Anisole B3LYP/6-31(d) -8.21 -0.68 7.53
Thioanisole B3LYP/6-31G* -7.89 -1.12 6.77

Note: The values presented are representative and can vary based on the specific computational methods and software used.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. These methods have been applied to study the rotational isomerism of anisole and thioanisole. researchgate.net

For anisole, both MP2 and B3LYP calculations have been used to determine the potential energy barrier for internal rotation around the C(sp²)–O bond, with MP2(f)/6-31G(d) calculations showing a twofold barrier with a height of 7.78 kJ mol⁻¹. researchgate.net In the case of thioanisole, HF and Møller-Plesset calculations predicted the perpendicular conformer to be the only stable form. researchgate.net

These ab initio methods also provide valuable information on molecular geometries, dipole moments, and ionization potentials. researchgate.net The comparison between results from different levels of theory, such as HF, MP2, and DFT, allows for a comprehensive understanding of the molecule's properties.

Molecular Modeling and Conformational Analysis of Anisole, p-(1-(phenylthio)ethyl)-

Molecular modeling and conformational analysis are crucial for understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. For a flexible molecule like Anisole, p-(1-(phenylthio)ethyl)-, with multiple rotatable bonds, these studies can identify the most stable conformers and the energy barriers between them.

For the parent compound, anisole, computational studies have focused on the rotational barrier of the methoxy group. researchgate.net The potential energy surface as a function of the C–O–C–C dihedral angle has been extensively studied, confirming the preference for a planar conformation. researchgate.net This preference is attributed to a combination of steric and stereoelectronic effects, including hyperconjugation between the ether oxygen lone pair and the π* orbitals of the aromatic ring. researchgate.net

In thioanisole, the conformational landscape is more complex. Theoretical calculations have explored the potential energy curve as a function of the C–S–C–C dihedral angle, with different computational methods sometimes yielding different results. researchgate.net While some methods predict a perpendicular conformer as the most stable, others suggest the presence of two minima. researchgate.net This highlights the importance of selecting appropriate computational methods for accurate conformational analysis.

Reaction Pathway Modeling and Transition State Characterization

DFT is frequently used to locate and characterize transition state structures for various reactions. researchgate.net For example, in the study of pericyclic reactions, DFT calculations at the B3LYP/6-31G** level of theory have been used to optimize the geometries of transition structures. researchgate.net Frequency calculations are then performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency.

These computational approaches can elucidate reaction mechanisms, such as the cleavage of the O-CH₃ bond in anisole following near-UV excitation. researchgate.net By mapping the potential energy surfaces of the ground and excited states, researchers can identify the pathways for photochemical reactions and predict the resulting photoproducts. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and understand their electronic environments.

For anisole and its derivatives, DFT calculations have been used to predict ¹H NMR chemical shifts. researchgate.net These calculations can help interpret experimental spectra and understand the effects of substituents on the chemical shifts of aromatic protons. researchgate.net Time-dependent DFT (TD-DFT) is another powerful tool used to predict electronic absorption spectra. nih.gov

Vibrational frequencies can be calculated using methods like B3LYP, which can aid in the assignment of bands in experimental IR and Raman spectra. These calculations also provide insights into the vibrational modes of the molecule.

Table 2: Predicted Spectroscopic Data for Anisole

Spectroscopic Property Computational Method Predicted Value
Lowest Absorption Band DFT/ADC(2) Bathochromic shift in frozen samples
Emission Band (Monomer) DFT/ADC(2) ~290 nm
Emission Band (Excimer) DFT/ADC(2) ~350 nm

Note: These values are based on studies of anisole at the air-ice interface and can be influenced by the molecular environment. nih.gov

Solvent Effect Modeling on Reactivity and Structure of Anisole, p-(1-(phenylthio)ethyl)-

The solvent can significantly influence the structure, stability, and reactivity of a molecule. Computational models can account for these solvent effects, providing a more realistic description of chemical processes in solution.

One common approach is the use of continuum solvation models, such as the self-consistent reaction field (SCRF) model. researchgate.net In a study of anisole, SCRF calculations showed that the results for the liquid phase only slightly differed from those obtained for an isolated molecule in a vacuum, suggesting that for some properties, solvent effects may be minimal. researchgate.net

However, for other processes, such as chemical reactions or in systems where specific solute-solvent interactions like hydrogen bonding are important, explicit solvent models or a combination of explicit and continuum models may be necessary for accurate predictions. The choice of solvent can also impact the properties and performance of materials in applications such as perovskite solar cells, where anisole has been investigated as a greener solvent alternative. mdpi.com The higher boiling point of anisole compared to other solvents can lead to the formation of more homogeneous films, thereby improving device efficiency. mdpi.com

Analysis of Non-Covalent Interactions and Intermolecular Forces

The study of non-covalent interactions is crucial for understanding the supramolecular chemistry, crystal packing, and physical properties of a compound. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, govern how molecules recognize and bind to one another.

In the absence of specific research on Anisole, p-(1-(phenylthio)ethyl)-, a hypothetical analysis based on its structural components can be considered. The molecule possesses several features that would likely contribute to a complex network of non-covalent interactions:

Anisole Moiety: The methoxy group on the anisole ring can act as a hydrogen bond acceptor. The aromatic ring itself can participate in π-π stacking and C-H···π interactions.

Phenylthio Moiety: The sulfur atom in the phenylthio group can also function as a weak hydrogen bond acceptor. The phenyl ring, similar to the anisole ring, is capable of engaging in π-π stacking and C-H···π interactions.

Ethyl Bridge: The ethyl group provides conformational flexibility and can participate in weaker van der Waals interactions.

A comprehensive computational study would typically involve methods such as Density Functional Theory (DFT) with dispersion corrections, Symmetry-Adapted Perturbation Theory (SAPT), and Quantum Theory of Atoms in Molecules (QTAIM) analysis. These methods could elucidate the nature and strength of the various intermolecular forces at play.

Table 1: Potential Non-Covalent Interactions in Anisole, p-(1-(phenylthio)ethyl)-

Interaction TypeDonorAcceptorPotential Significance
π-π Stacking Anisole RingPhenylthio RingLikely a significant contributor to crystal packing and stabilization.
Phenylthio RingAnisole Ring
C-H···π C-H bonds of ethyl groupAnisole or Phenylthio RingCould influence the conformation of the ethyl bridge and overall molecular packing.
C-H bonds of aromatic ringsAnisole or Phenylthio Ring
Hydrogen Bonding C-H bonds (weak)Oxygen of methoxy groupMay contribute to the formation of specific supramolecular synthons.
C-H bonds (weak)Sulfur of phenylthio groupLikely weaker than interactions involving oxygen but could still play a role in directing crystal packing.
van der Waals All atomsAll atomsProvides a general attractive force contributing to the overall cohesion of the material.

It is important to reiterate that the information presented here is a theoretical projection based on the known chemical properties of the functional groups within Anisole, p-(1-(phenylthio)ethyl)-. Without dedicated computational studies and experimental validation, the precise nature and energetic contributions of these non-covalent interactions remain speculative. Further research is required to provide a scientifically accurate and detailed understanding of the intermolecular forces governing this specific compound.

Future Research Directions and Emerging Opportunities for Anisole, P 1 Phenylthio Ethyl

Integration with Flow Chemistry and Automated Synthesis Methodologies

The synthesis of thioethers, such as Anisole (B1667542), p-(1-(phenylthio)ethyl)-, is well-suited for adaptation to flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for high-throughput library synthesis.

Future research could focus on developing a continuous-flow synthesis of Anisole, p-(1-(phenylthio)ethyl)-. A potential route could involve the thiol-ene reaction between anethole (B165797) (p-propenyl anisol) and thiophenol, a reaction known to be efficient under radical or catalyzed conditions. wikipedia.orgtaylorandfrancis.com A flow reactor setup would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and selectivity.

An automated flow-through system could also be employed for the synthesis of a library of analogous compounds. acs.orgacs.org By systematically varying the substituents on both the anisole and the phenylthio moieties, a diverse set of molecules could be rapidly synthesized and screened for various applications. The use of polymer-supported reagents in a "capture and release" strategy within a flow reactor could streamline the purification process, a significant bottleneck in traditional synthesis. acs.org

Table 1: Hypothetical Flow Chemistry Parameters for Thioether Synthesis

ParameterValue
Reactor TypePacked-bed with polymer-supported catalyst
ReactantsAnethole derivative, Thiophenol derivative
SolventAcetonitrile or Dichloromethane
Temperature25-100 °C
Flow Rate0.1-1.0 mL/min
Residence Time5-30 minutes

Exploration of Photochemical and Electrochemical Transformations

The inherent functionalities of Anisole, p-(1-(phenylthio)ethyl)- make it an interesting candidate for photochemical and electrochemical studies. The thioether and anisole groups can both participate in unique redox and photo-induced reactions.

Photochemical Transformations: The photochemical synthesis of thioethers from aryl chlorides and alcohols has been demonstrated, highlighting the potential for light-mediated synthesis of Anisole, p-(1-(phenylthio)ethyl)- analogues. nih.govacs.orgacs.org Future research could explore the direct photochemical functionalization of the Anisole, p-(1-(phenylthio)ethyl)- scaffold itself. For instance, photo-induced C-H activation or the generation of radical intermediates could lead to novel derivatives that are inaccessible through conventional thermal methods. The photochemistry of thioesters, which can be synthesized from aryl halides, also presents an analogous area of exploration. nih.gov

Electrochemical Transformations: Electrochemical methods offer a green and efficient alternative for the synthesis and modification of organic molecules. figshare.com The electrochemical oxidation of p-substituted phenols is a known process, suggesting that the anisole moiety of the target compound could be susceptible to electrochemical modification. acs.org Furthermore, the electrochemical synthesis of thioethers through the coupling of thiols and ethers has been reported, providing a potential route for the synthesis of Anisole, p-(1-(phenylthio)ethyl)-. researchgate.net Investigating the cyclic voltammetry of Anisole, p-(1-(phenylthio)ethyl)- would be a crucial first step in understanding its redox behavior and designing targeted electrochemical transformations.

Development of Novel Synthetic Applications for Anisole, p-(1-(phenylthio)ethyl)-

The unique combination of functional groups in Anisole, p-(1-(phenylthio)ethyl)- opens up avenues for its use as a versatile building block in organic synthesis.

The thiol-ene reaction is a powerful tool in "click chemistry," known for its high efficiency and selectivity. wikipedia.orgtaylorandfrancis.com Anisole, p-(1-(phenylthio)ethyl)- could potentially be synthesized via a thiol-ene reaction between anethole and thiophenol. Conversely, the thioether linkage could be cleaved or modified to introduce new functionalities.

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. acsgcipr.orgorganic-chemistry.org The aryl groups in Anisole, p-(1-(phenylthio)ethyl)- could be further functionalized using palladium, copper, or other transition metal catalysts. For example, the anisole ring could undergo C-H activation or coupling reactions to introduce new substituents.

Advanced Materials Precursors Research from Anisole, p-(1-(phenylthio)ethyl)-

The structure of Anisole, p-(1-(phenylthio)ethyl)- suggests its potential as a monomer for the synthesis of advanced materials, particularly poly(aryl thioether)s. These polymers are known for their excellent thermal and chemical stability.

By designing bifunctional derivatives of Anisole, p-(1-(phenylthio)ethyl)-, it could be used in polymerization reactions to create novel polymers with tailored properties. For example, introducing a second reactive group, such as a halide or a boronic acid, would allow for its incorporation into polymer chains via polycondensation or cross-coupling polymerization. The resulting poly(aryl thioether)s could exhibit interesting optical, electronic, or mechanical properties, making them suitable for applications in electronics, aerospace, or as high-performance engineering plastics. nih.govacs.org

Table 2: Potential Polymerization Strategies for Anisole, p-(1-(phenylthio)ethyl)- Derivatives

Polymerization MethodRequired FunctionalizationPotential Polymer Type
Nucleophilic Aromatic SubstitutionDihalogenated derivativePoly(arylene thioether)
Suzuki PolycondensationDihalogenated and Diboronic acid derivativesConjugated Polymer
Thiol-ene PolymerizationDivinyl or Dithiol derivativesCross-linked Network

Bio-inspired and Biomimetic Transformations Involving Anisole, p-(1-(phenylthio)ethyl)- Scaffolds

Bio-inspired and biomimetic syntheses aim to mimic nature's strategies for constructing complex molecules. The thioether linkage is found in various biologically active molecules, including the amino acid methionine and certain peptide natural products. nih.gov

Future research could explore the use of Anisole, p-(1-(phenylthio)ethyl)- as a scaffold for the synthesis of bioactive compounds. The thioether bond can be a stable replacement for disulfide bonds in peptides, offering enhanced stability towards reduction. nih.gov By incorporating the Anisole, p-(1-(phenylthio)ethyl)- motif into peptide structures, novel analogues of known bioactive peptides with improved pharmacokinetic properties could be developed.

Furthermore, the anisole group is a common feature in many natural products with interesting biological activities. Biomimetic transformations, such as enzyme-catalyzed reactions or cascade reactions that mimic biosynthetic pathways, could be employed to modify the Anisole, p-(1-(phenylthio)ethyl)- scaffold and generate a library of compounds for biological screening. acs.orgthieme-connect.de

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